molecular formula C6H11NO3 B086455 5-Hydroxypiperidine-2-carboxylic acid CAS No. 13096-31-6

5-Hydroxypiperidine-2-carboxylic acid

Cat. No. B086455
CAS RN: 13096-31-6
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxypiperidine-2-carboxylic acid involves several chemical strategies. One notable method includes the isolation from the leaves of L. glauca Benth. using ion-exchange resins and chromatography, followed by the synthesis of diastereo-isomers of this imino acid through chromatographic techniques (Hegarty, 1957). This approach underscores the compound's complex stereochemistry and the importance of purification techniques in obtaining the desired isomer.

Molecular Structure Analysis

The molecular structure of 5-Hydroxypiperidine-2-carboxylic acid is critical for its chemical reactivity and interaction with other molecules. The stereochemistry of the natural and synthetic compounds has been a point of interest, indicating the compound's potential for creating specific interactions due to its spatial arrangement (Hegarty, 1957).

Chemical Reactions and Properties

Chemical reactions involving 5-Hydroxypiperidine-2-carboxylic acid demonstrate its reactivity and potential as a precursor for various organic compounds. It participates in reactions that involve transformations leading to the synthesis of complex molecules, indicating its utility in organic synthesis and drug development processes.

Physical Properties Analysis

The physical properties of 5-Hydroxypiperidine-2-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for its application in chemical syntheses. These properties are influenced by the compound's molecular structure and dictate its behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 5-Hydroxypiperidine-2-carboxylic acid, including acidity, basicity, and reactivity towards various reagents, are crucial for its applications in synthesis and pharmaceutical chemistry. Understanding these properties allows chemists to manipulate the compound for the synthesis of targeted molecules with desired biological activities.

  • (Hegarty, 1957): The isolation and identification from natural sources and synthesis techniques.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Synthesis

    • 5-Hydroxypiperidine-2-carboxylic acid is a useful synthetic intermediate .
    • It is also an intermediate for pharmaceutical application .
    • It is soluble in acetone, dimethyl sulfoxide, ethanol, and methanol .
  • Chemical Synthesis

    • 5-Hydroxypiperidine-2-carboxylic acid is used as a synthetic intermediate .
    • It is often used in the synthesis of various pharmaceuticals .
    • The compound is soluble in acetone, dimethyl sulfoxide, ethanol, and methanol, which makes it versatile for different types of chemical reactions .
  • Pharmacological Applications

    • Piperidine derivatives have been the subject of numerous scientific studies due to their significant role in the pharmaceutical industry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Colorimetric and Fluorogenic Responses

    • Carboxylic acids, including 5-Hydroxypiperidine-2-carboxylic acid, can be used in methods that utilize sharp colorimetric and fluorogenic responses .
    • These methods can be applied in various physiological conditions and food additives .
  • Synthesis of High Purity Compounds

    • For example, it can be used to synthesize (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid of high purity .

Safety And Hazards

The safety information available indicates that 5-Hydroxypiperidine-2-carboxylic acid has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

Future Directions

Piperidine-containing compounds, including 5-Hydroxypiperidine-2-carboxylic acid, are important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926984
Record name 5-Hydroxypiperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-trans-5-Hydroxy-2-piperidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxypiperidine-2-carboxylic acid

CAS RN

13096-31-6, 50439-45-7
Record name 5-Hydroxypipecolic acid
Source CAS Common Chemistry
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Record name 5-Hydroxypipecolic acid
Source ChemIDplus
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Record name 5-Hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypiperidine-2-carboxylic acid
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Record name 5-HYDROXYPIPECOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name L-trans-5-Hydroxy-2-piperidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 °C
Record name L-trans-5-Hydroxy-2-piperidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
41
Citations
MP Hegarty - Australian Journal of Chemistry, 1957 - CSIRO Publishing
… The isolation and identification of 5-hydroxypiperidine-2-carboxylic acid from the leaves of L. glauca Benth. by procedures using ion-exchange resins and chromatography are described…
Number of citations: 20 www.publish.csiro.au
T Wang, LD Du, D Wan, X Li, XZ Chen… - … Process Research & …, 2018 - ACS Publications
… A lipase-catalyzed (Lipozyme CALB) step to achieve kinetic resolution of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (4), the valuable precursor of the key intermediate ethyl (2S,5R)-…
Number of citations: 11 pubs.acs.org
ML Maddess, E Cleator, M Morimoto… - … Process Research & …, 2021 - ACS Publications
… two routes was a chiral bicyclic lactone, which was readily synthesized following our previous synthesis of relebactam from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (…
Number of citations: 3 pubs.acs.org
L Fowden - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
RESULTS Isolation The new substance was first encountered during a limited survey of plant materials for the presence of y-methyleneglutamine and y-methyleneglutamic acid. Two-…
Number of citations: 214 www.ncbi.nlm.nih.gov
M Yasuda, M Ueda, H Muramatsu, H Mihara… - Tetrahedron …, 2006 - Elsevier
… acid from l-lysine by recombinant Escherichia coli; 9 and the production of 1,4-thiazane-3-carboxylic acid, piperazine-2-carboxylic acid, and 5-hydroxypiperidine-2-carboxylic acid by …
Number of citations: 39 www.sciencedirect.com
R Li, M Wei, G Guo, Y Li, X Pan, X Song… - Journal of …, 2021 - academic.oup.com
… MS/MS spectrum (Figure S7), the peaks of m/z 82 and 80 also presented in MS/MS spectra of 4-(hydroxymethyl) pyrrolidine-2-carboxylic acid and 5-hydroxypiperidine-2-carboxylic acid …
Number of citations: 3 academic.oup.com
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com
F Xu, BD Sherry, TA Blizzard - Complete Accounts of Integrated …, 2020 - ACS Publications
… ), we proposed a direct and selective coupling of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (20) with 36. If we could avoid involving protection-deprotection procedures, it would …
Number of citations: 0 pubs.acs.org
D Hagiwara, H Miyake, N Igari, M Karino… - Journal of medicinal …, 1994 - ACS Publications
… and (2S,5R)-N1-Boc-5-hydroxypiperidine-2-carboxylic acid [mp 191-193 C, [ = … acid, (2S,5fi)-5hydroxypiperidine-2-carboxylic acid were from Sigma Chemical Co. (St.Louis, MO). …
Number of citations: 28 pubs.acs.org
S Krishnamurthy, J Venkataprasad, TC Vagvala… - RSC Advances, 2015 - pubs.rsc.org
Diethyl malonate derivatives were used to synthesize racemic 2-amino-5-hexenoic acid. These racemic 2-amino-5-hexenoic acid (homoallylyglycine) derivatives were efficiently …
Number of citations: 6 pubs.rsc.org

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